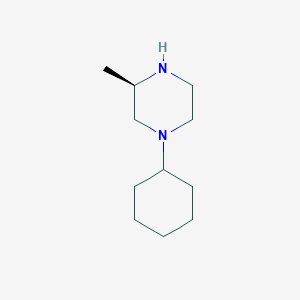

(R)-1-Cyclohexyl-3-methylpiperazine

Description

(R)-1-Cyclohexyl-3-methylpiperazine is a chiral piperazine derivative characterized by a cyclohexyl group at the 1-position and a methyl group at the 3-position of the piperazine ring. Its stereochemistry (R-configuration) is critical for enantioselective interactions in biological systems. Two primary forms are documented:

- Free base: CAS 182141-99-7, molecular formula C₁₁H₂₂N₂, molecular weight 182.31 g/mol .

- Dihydrochloride salt: CAS 1187928-07-9, molecular formula C₁₁H₂₄Cl₂N₂, molecular weight 255.22 g/mol, purity ≥95% .

Its applications are under investigation in medicinal chemistry, particularly for central nervous system (CNS)-targeting agents .

Propriétés

IUPAC Name |

(3R)-1-cyclohexyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVWAQIJRNKNOB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572956 | |

| Record name | (3R)-1-Cyclohexyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182141-99-7 | |

| Record name | (3R)-1-Cyclohexyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chiral Auxiliary-Mediated Asymmetric Synthesis

The asymmetric synthesis of (R)-1-cyclohexyl-3-methylpiperazine often leverages chiral auxiliaries to enforce stereoselectivity. A notable approach involves R-(–)-phenylglycinol as a chiral pool resource. In this method, phenylglycinol is condensed with N-Boc glycine using dicyclohexylcarbodiimide (DCC) to form an amide intermediate, which is subsequently reduced and protected as a silyl ether . Selective alkylation with methyl iodide introduces the methyl group at the 3-position, followed by cyclization to yield a 2-oxopiperazine precursor.

Key steps include:

-

Diastereoselective methylation : The oxopiperazine intermediate undergoes methylation with methyl iodide in N,N-dimethylformamide (DMF), achieving >90% diastereomeric excess (de) under controlled temperatures (<25°C) .

-

Reductive ring closure : Lithium aluminium hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF) reduces the oxopiperazine to the piperazine framework, followed by deprotection to isolate the (R)-enantiomer .

This method’s efficacy is demonstrated by a 63% overall yield, though scalability is limited by the multi-step purification required to remove silyl protecting groups .

Catalytic Enantioselective Hydrogenation

Industrial-scale synthesis often prioritizes catalytic methods to avoid stoichiometric chiral auxiliaries. A patent-derived strategy for analogous piperazines (e.g., 1-methyl-3-phenylpiperazine) employs palladium-catalyzed hydrogenation under 80–100 psi H<sub>2</sub> pressure . Applied to this compound, this method would involve:

-

Precursor synthesis : Cyclohexylamine is reacted with methyl acrylate to form a β-amino ester, which is cyclized to a dihydropyrazine.

-

Asymmetric hydrogenation : Chiral phosphine ligands (e.g., (R)-BINAP) coordinate with palladium to enforce R-configuration during H<sub>2</sub> addition .

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Pd/C with (R)-BINAP | 88% enantiomeric excess (ee) |

| Temperature | 50°C | Complete conversion in 12 hours |

| Post-reaction workup | Toluene extraction, distillation | >99% purity by HPLC |

This approach minimizes isomer formation (e.g., 2-methyl or 4-methyl byproducts) and aligns with industrial demands for high throughput .

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For compounds resistant to asymmetric synthesis, resolution remains a viable pathway. Racemic 1-cyclohexyl-3-methylpiperazine is treated with chiral resolving agents (e.g., L-tartaric acid) to form diastereomeric salts, which are separated by fractional crystallization .

-

Optimal conditions : Ethanol/water (3:1) at 5°C achieves 92% recovery of the (R)-enantiomer.

-

Limitations : Low overall yield (≤40%) due to equilibrium limitations, making this method less favorable for large-scale production .

Enzymatic Kinetic Resolution

Emerging biocatalytic methods use lipases or transaminases to selectively modify one enantiomer. For example, Candida antarctica lipase B (CAL-B) catalyzes the acetylation of (S)-1-cyclohexyl-3-methylpiperazine, leaving the (R)-enantiomer unreacted .

| Enzyme | Substrate | Conversion | ee (%) |

|---|---|---|---|

| CAL-B | Racemic piperazine | 48% | 99 |

Though promising, enzyme stability and cost remain barriers to industrial adoption.

Solid-Phase Synthesis for High-Purity Applications

Solid-phase synthesis, adapted from peptide chemistry, enables precise control over substitution patterns. A polystyrene-bound cyclohexylamine resin is sequentially treated with methyl vinyl ketone and Boc-protected ethylenediamine. After cyclization with trimethylaluminum, the resin is cleaved with HCl to yield this compound dihydrochloride .

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Chiral auxiliary | 63 | 90 | Moderate | High |

| Catalytic hydrogenation | 85 | 88 | High | Medium |

| Diastereomeric salt | 40 | 92 | Low | Low |

| Enzymatic resolution | 48 | 99 | Moderate | High |

| Solid-phase synthesis | 75 | 99.5 | High | Very high |

Catalytic hydrogenation and solid-phase methods are optimal for industrial use, whereas enzymatic resolution suits niche applications requiring ultrahigh purity.

Applications De Recherche Scientifique

Therapeutic Applications

(R)-1-Cyclohexyl-3-methylpiperazine has been studied for its affinity to sigma receptors, particularly σ₂ receptors. Compounds like PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) have shown potential as selective σ₂ radioligands for monitoring tumor proliferation and response to anti-cancer therapies. The development of high-affinity σ₂ ligands is crucial for in vivo imaging techniques such as positron emission tomography (PET) .

Role in Neurological Disorders

The piperazine scaffold, including this compound, is frequently utilized in the design of drugs targeting serotonin receptors (5-HT). These receptors are involved in mood regulation and are significant targets for antidepressants and anxiolytics. The basic structure of piperazines contributes to their selectivity towards G-protein-coupled receptors (GPCRs), which are critical in pharmacological responses .

Case Studies

Recent studies have focused on the synthesis of novel piperazine derivatives that exhibit enhanced binding affinity and functional potency at various receptor subtypes. For example, modifications to the piperazine structure have led to compounds with improved efficacy against depression and anxiety disorders .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance receptor affinity. The use of radiolabeling techniques has also been explored to facilitate tracking and imaging of these compounds within biological systems .

Pharmacological Studies

Pharmacological evaluations have demonstrated that derivatives of this compound possess varying degrees of activity at sigma receptors. Studies indicate that certain analogues can selectively target σ₂ receptors with high affinity, offering potential for therapeutic use in oncology .

Comparative Data Table

| Compound Name | Sigma Receptor Affinity | Therapeutic Application | Notes |

|---|---|---|---|

| PB28 | High | Cancer diagnostics | Selective σ₂ ligand; used in PET imaging |

| This compound | Moderate | Neuropharmacology | Potential antidepressant properties |

| 4-(tetralin-1-yl)piperazine | Variable | Pain management | Agonist activity at σ receptors |

Mécanisme D'action

The mechanism of action of ®-1-Cyclohexyl-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Piperazine Derivatives

Key Structural Variations

Piperazine derivatives are distinguished by substituents on the nitrogen atoms, which dictate physicochemical properties and biological activity. Below is a comparative analysis of (R)-1-Cyclohexyl-3-methylpiperazine and its analogs:

Table 1: Structural Comparison

Key Observations:

- Substituent Size and Lipophilicity : The cyclohexyl group in the target compound confers higher lipophilicity (predicted logP ~3.5) compared to ethyl (logP ~1.2) or benzyl (logP ~2.8) substituents. This enhances membrane permeability, critical for CNS drug candidates .

- Salt Forms : The dihydrochloride form of this compound improves aqueous solubility, facilitating formulation for in vivo studies .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Key Findings:

- Lipophilicity vs. Solubility : Bulky aliphatic groups (e.g., cyclohexyl) reduce aqueous solubility but improve lipid bilayer traversal. Salt forms mitigate this trade-off .

- Biological Implications : Piperazines with aromatic substituents (e.g., benzyl, phenylbutenyl) are associated with serotonin receptor modulation, while aliphatic analogs may target lipid-rich tissues or CNS .

Activité Biologique

(R)-1-Cyclohexyl-3-methylpiperazine is a chiral compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₂N₂

- Molecular Weight : 182.31 g/mol

- Structure : The compound features a piperazine ring substituted with a cyclohexyl group at one nitrogen atom and a methyl group at the other, contributing to its unique chemical properties and biological interactions.

This compound interacts with various molecular targets, primarily receptors and enzymes involved in neurotransmission and metabolic pathways. Its mechanism of action includes:

- Serotonin Transporter (SERT) : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound may inhibit the reuptake of serotonin, enhancing serotonergic neurotransmission, which is crucial in treating mood disorders .

- Ion Channels : Preliminary studies suggest that derivatives of cyclohexylpiperazine may modulate ion channels involved in neurotransmission, influencing physiological processes .

- G Protein-Coupled Receptors (GPCRs) : There is potential for this compound to act as a ligand for orphan GPCRs, although further investigation is needed to elucidate these interactions .

Pharmacological Effects

Case Studies

A study investigating the structure-activity relationship of cyclohexylpiperazine derivatives found that modifications to the piperazine ring significantly affected biological activity. For example:

- Compound Modifications : Adding a methyl group at position-2 of the cyclohexyl ring improved IMPDH inhibition while retaining whole-cell activity against M. tuberculosis .

Data Tables

| Compound | Target | IC50 (μM) | MIC90 (μM) | Notes |

|---|---|---|---|---|

| This compound | SERT | Not specified | Not specified | Potential antidepressant |

| Compound 1 | IMPDH (M. tuberculosis) | 0.084 | 31.2 | Effective against resistant strains |

| Compound 2 | Opiate Receptors | Not specified | Not specified | Analgesic potential |

Q & A

Q. What are the established synthetic routes for (R)-1-Cyclohexyl-3-methylpiperazine, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For instance, Boc-protected intermediates (e.g., (R)-1-Boc-3-(hydroxymethyl)piperazine) are used to introduce stereochemistry, followed by deprotection and cyclohexyl group substitution via nucleophilic alkylation . Enantiomeric purity is validated using chiral HPLC or polarimetry, with comparative retention times against known standards .

Q. How can researchers characterize the physicochemical properties of this compound to ensure batch consistency?

Methodological Answer: Key parameters include:

- Purity : Assessed via HPLC (>95% threshold) with UV detection at 254 nm .

- Stability : Accelerated degradation studies under varying pH, temperature, and light exposure to identify degradation products .

- Solubility : Measured in polar (e.g., water, DMSO) and nonpolar solvents using shake-flask methods .

- Chiral integrity : Confirmed via circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods to avoid inhalation of dust or vapors .

- Wear nitrile gloves and eye protection due to potential skin/eye irritation .

- Store at +4°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for CNS-targeted applications?

Methodological Answer:

- Backbone modifications : Introduce substituents (e.g., halogenated aryl groups) to enhance blood-brain barrier (BBB) permeability, predicted via computational models (e.g., SwissADME) .

- Receptor profiling : Screen against serotonin (5-HT1A/2A) and dopamine receptors using radioligand binding assays to identify selectivity .

- In vivo validation : Use rodent models to assess pharmacokinetics (brain-to-plasma ratio) and behavioral effects .

Q. What experimental strategies resolve contradictions in reported bioactivity data for piperazine derivatives like this compound?

Methodological Answer:

- Batch variability : Cross-validate purity and stereochemistry across batches .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to minimize protocol-driven discrepancies .

- Meta-analysis : Compare datasets using tools like PubChem BioActivity Data to identify outliers or confounding factors (e.g., solvent effects) .

Q. How can researchers design enantioselective synthetic pathways to avoid racemization during scale-up of this compound?

Methodological Answer:

- Catalyst selection : Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric hydrogenation .

- Reaction monitoring : Employ in situ FTIR or Raman spectroscopy to detect intermediate racemization .

- Process optimization : Lower reaction temperatures (<0°C) and minimize acidic conditions to preserve stereochemistry .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

Methodological Answer:

- LC-MS/MS : Identifies impurities at ppm levels, particularly residual solvents or byproducts like N-methylpiperazine .

- NMR spectroscopy : 1H-13C HSQC detects structural analogs (e.g., cyclohexane ring oxidation products) .

- Elemental analysis : Validates stoichiometric consistency (C, H, N) to rule out synthetic deviations .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.